

An In-Depth Technical Guide to 7-Methoxyindoline-2,3-dione (7-Methoxyisatin)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7-Methoxyindoline-2,3-dione

Cat. No.: B187970

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of **7-Methoxyindoline-2,3-dione**, also known as 7-Methoxyisatin. It includes detailed information on its synthesis, reactivity, and potential biological activities based on the broader isatin class. This document is intended to serve as a foundational resource for professionals engaged in chemical synthesis, medicinal chemistry, and pharmacological research.

Core Chemical and Physical Properties

7-Methoxyindoline-2,3-dione is a substituted derivative of isatin (1H-indole-2,3-dione), a heterocyclic compound of significant interest in medicinal chemistry due to the versatile reactivity of its core structure and the broad pharmacological activities of its analogues.^[1] The addition of a methoxy group at the 7-position modifies the electronic properties of the aromatic ring, influencing its reactivity and potential biological interactions.^[1]

Quantitative Data Summary

The known physical and chemical properties of **7-Methoxyindoline-2,3-dione** are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
IUPAC Name	7-methoxy-1H-indole-2,3-dione	[2]
Synonyms	7-Methoxyisatin	[3]
CAS Number	84575-27-9	[2] [4]
Molecular Formula	C ₉ H ₇ NO ₃	[2] [4]
Molecular Weight	177.16 g/mol	[2]
Melting Point	240-242 °C	[2] [4]
Density	1.346 g/cm ³	[2]
pKa (acid dissociation constant)	9.69 ± 0.20	[2]
LogP (partition coefficient)	0.968	[2]

Spectroscopic Properties

While specific experimental spectra for **7-Methoxyindoline-2,3-dione** are not widely available in public databases, the following data are predicted based on the known spectral characteristics of its functional groups and related isatin structures.

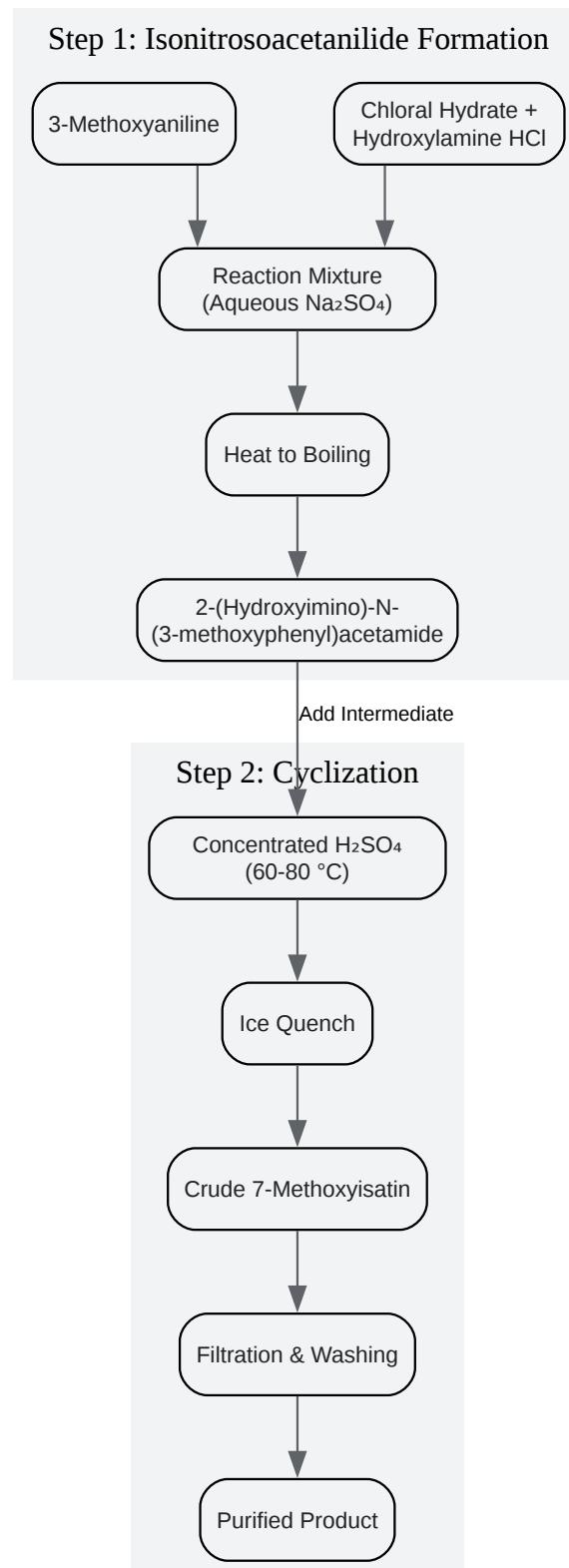
Predicted Spectroscopic Data

Technique	Predicted Characteristics
¹ H NMR	Aromatic Protons (Ar-H): ~6.8-7.6 ppm (3H, complex splitting pattern). Methoxy Protons (-OCH ₃): ~3.9-4.0 ppm (3H, singlet). Amide Proton (N-H): ~10.0-11.0 ppm (1H, broad singlet). Chemical shifts are influenced by the solvent.
¹³ C NMR	Carbonyl Carbons (C=O): ~158 ppm (C2, amide) and ~183 ppm (C3, ketone). Aromatic Carbons (Ar-C): ~110-150 ppm. Methoxy Carbon (-OCH ₃): ~56 ppm.
Infrared (IR) Spectroscopy	N-H Stretch: 3200-3400 cm ⁻¹ (broad). C-H Stretch (Aromatic & Aliphatic): 2850-3100 cm ⁻¹ . C=O Stretch (Ketone & Amide): Two distinct peaks in the range of 1680-1750 cm ⁻¹ . C-O Stretch (Ether): 1200-1275 cm ⁻¹ (asymmetric) and ~1020 cm ⁻¹ (symmetric). C=C Stretch (Aromatic): ~1600 cm ⁻¹ and ~1475 cm ⁻¹ .
Mass Spectrometry (MS)	Molecular Ion (M ⁺): m/z = 177. Key Fragmentation: Loss of CO (m/z = 149), loss of CH ₃ from the methoxy group (m/z = 162), followed by loss of CO.

Synthesis and Reactivity

The isatin scaffold is typically synthesized via methods that construct the heterocyclic ring from a substituted aniline precursor. The reactivity of the resulting dione is dominated by the electrophilic C3-ketone and the acidic N-H proton.

Representative Synthesis: Sandmeyer Isatin Synthesis


The Sandmeyer synthesis is a classical and effective method for preparing isatins from anilines. The following protocol describes a representative procedure for synthesizing **7-Methoxyindoline-2,3-dione** from 3-methoxyaniline.

Experimental Protocol: Sandmeyer Synthesis of 7-Methoxyisatin

- Step 1: Formation of the Isonitrosoacetanilide Intermediate
 - In a 1 L flask, dissolve 50 g of chloral hydrate and 65 g of anhydrous sodium sulfate in 600 mL of deionized water.
 - In a separate beaker, prepare a solution of 25 g (0.20 mol) of 3-methoxyaniline in 300 mL of water containing 18 mL of concentrated hydrochloric acid.
 - Add the 3-methoxyaniline solution to the chloral hydrate solution with stirring.
 - Prepare a solution of 45 g of hydroxylamine hydrochloride in 100 mL of water and add it to the reaction mixture.
 - Heat the mixture to boiling using a heating mantle. The reaction is typically complete within 1-2 hours, indicated by the formation of a yellow crystalline precipitate.
 - Allow the mixture to cool to room temperature, then filter the solid product using a Büchner funnel.
 - Wash the collected solid with cold water and dry it thoroughly. The product is 2-(hydroxyimino)-N-(3-methoxyphenyl)acetamide.
- Step 2: Acid-Catalyzed Cyclization to 7-Methoxyisatin
 - Pre-warm 150 mL of concentrated sulfuric acid to 60-70 °C in a flask equipped with a mechanical stirrer.
 - Carefully and portion-wise, add the dried isonitrosoacetanilide intermediate (from Step 1) to the warm sulfuric acid, ensuring the temperature does not exceed 80 °C.
 - After the addition is complete, heat the dark solution to 80 °C for an additional 10-15 minutes to ensure complete cyclization.
 - Carefully pour the hot reaction mixture onto 1 L of crushed ice with vigorous stirring.
 - A reddish-orange precipitate of **7-Methoxyindoline-2,3-dione** will form.

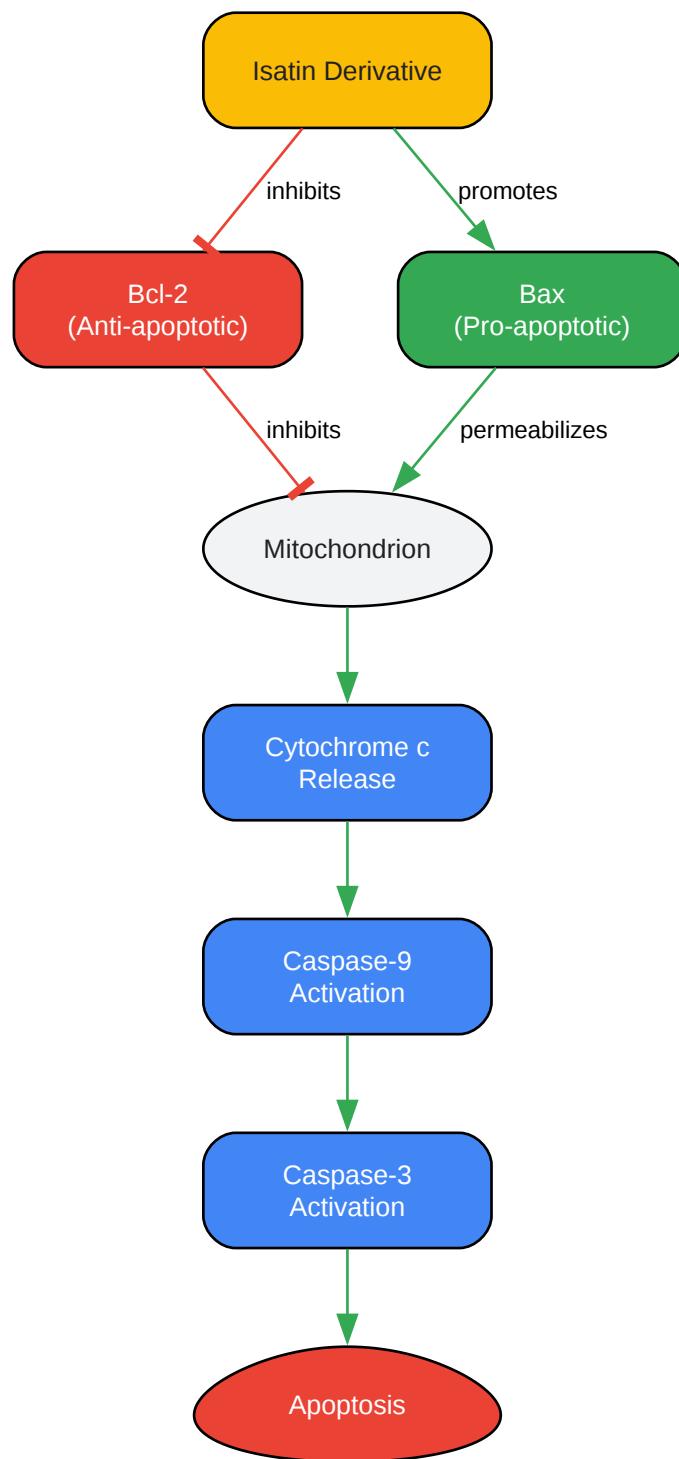
- Collect the solid product by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and dry in a vacuum oven.
- The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Logical Workflow for Sandmeyer Synthesis

[Click to download full resolution via product page](#)

Caption: Workflow for the Sandmeyer synthesis of 7-Methoxyisatin.

Biological Activity and Potential Mechanisms of Action


While specific biological studies on **7-Methoxyindoline-2,3-dione** are limited, the isatin scaffold is a well-established pharmacophore with a broad range of activities, including anticancer, antiviral, and enzyme inhibitory effects.^[5] Notably, isatin derivatives are known to function as inhibitors of various protein kinases and other enzymes like carboxylesterases.^{[6][7]}

A key mechanism of action for the anticancer effects of the parent compound, isatin, is the induction of apoptosis.^{[8][9]} Studies on human breast cancer cells (MCF-7) have shown that isatin triggers cell death via the intrinsic mitochondrial pathway.^{[8][9]} This provides a strong hypothetical model for the mechanism of its derivatives.

Isatin-Induced Mitochondrial Apoptosis Pathway

Treatment of cancer cells with isatin leads to a cascade of events initiated at the mitochondria. The process involves a shift in the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.^[8] An increased Bax/Bcl-2 ratio leads to the permeabilization of the outer mitochondrial membrane, resulting in the release of cytochrome c into the cytosol.^{[8][9]} Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9. Activated caspase-9, in turn, cleaves and activates the executioner caspase-3, which orchestrates the final stages of apoptosis by degrading key cellular substrates.^{[8][9]}

Signaling Pathway for Isatin-Induced Apoptosis

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 2. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. researchgate.net [researchgate.net]
- 6. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. merckmillipore.com [merckmillipore.com]
- 9. The endogenous oxindole isatin induces apoptosis of MCF-7 breast cancer cells through a mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 7-Methoxyindoline-2,3-dione (7-Methoxyisatin)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b187970#7-methoxyindoline-2-3-dione-basic-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com